

# Introduction: A Versatile Building Block for Modern Synthesis

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## Compound of Interest

Compound Name: *3-Bromo-5-isobutoxyphenylboronic acid*

Cat. No.: *B1523251*

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In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. **3-Bromo-5-isobutoxyphenylboronic acid**, identified by CAS number 918904-39-9, has emerged as a particularly valuable reagent.<sup>[1][2][3][4]</sup> Its structure, featuring a boronic acid moiety, a bromine atom, and an isobutoxy group on a phenyl ring, offers a trifecta of synthetic handles. This unique combination makes it a powerful intermediate for creating biaryl and heterobiaryl scaffolds, which are core structures in numerous pharmaceuticals, agrochemicals, and materials science applications.<sup>[5][6][7]</sup>

This guide provides a comprehensive technical overview of **3-Bromo-5-isobutoxyphenylboronic acid**, delving into its properties, synthetic applications, and the underlying principles that govern its reactivity. The focus is on providing actionable insights and robust protocols for researchers aiming to leverage this reagent in their synthetic endeavors, particularly within the context of drug discovery and development.

## Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. Understanding these characteristics is crucial for proper handling, storage, and application in synthetic protocols.

Property	Value	Source
CAS Number	918904-39-9	[1][2][3][4]
Molecular Formula	C10H14BBrO3	[1]
Molecular Weight	272.93 g/mol	[1]
Appearance	Off-white powder	[8]
Purity	Typically ≥95-98%	[1][3]
Storage Conditions	2-8°C, store under an inert atmosphere	[5][6]

The isobutoxy group influences the compound's lipophilicity and solubility in organic solvents, which can be a critical parameter for optimizing reaction conditions and for tuning the pharmacokinetic properties of downstream drug candidates.[6]

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **3-Bromo-5-isobutoxyphenylboronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[3][5][6] This reaction is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and efficiency in forming carbon-carbon bonds.[9]

## Strategic Advantages of the Substituent Pattern

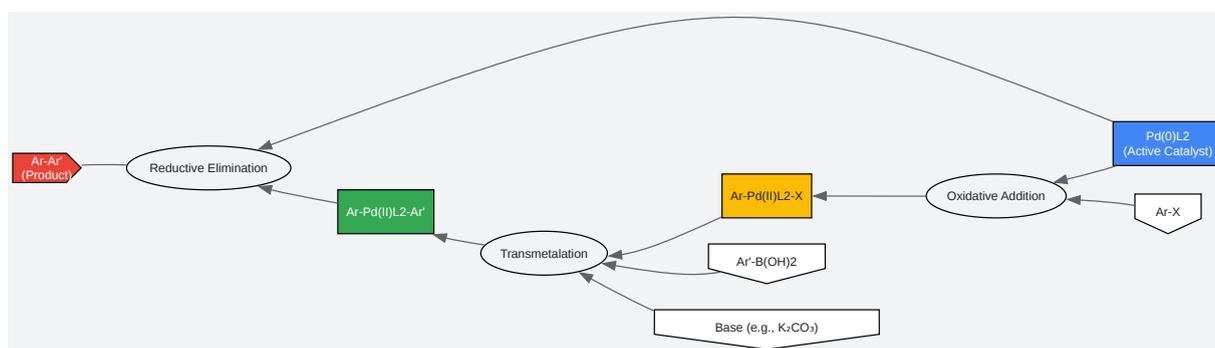
The specific arrangement of functional groups on this molecule provides a distinct strategic advantage:

- **The Boronic Acid:** This is the active group for the Suzuki-Miyaura coupling, enabling the formation of a new C-C bond with an aryl or vinyl halide/triflate.
- **The Bromine Atom:** This serves as a secondary reactive site. After the initial Suzuki coupling via the boronic acid, the bromine atom can participate in a subsequent cross-coupling reaction, allowing for the sequential and controlled construction of more complex, multi-substituted aromatic systems.

- The Isobutoxy Group: This ether linkage enhances solubility in common organic solvents compared to a simple hydroxyl group and can modulate the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups.[5]

## Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of **3-Bromo-5-isobutoxyphenylboronic acid** with an aryl halide.

Materials:

- **3-Bromo-5-isobutoxyphenylboronic acid** (1.2-1.5 equiv.)
- Aryl halide (e.g., Aryl iodide or bromide) (1.0 equiv.)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)[9]
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 equiv.)[9]
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H<sub>2</sub>O 4:1, or DMF)[9][10]
- Schlenk flask or sealed microwave vial
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, **3-Bromo-5-isobutoxyphenylboronic acid**, and the base.
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
- **Reaction:** Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.[9][10]
- **Monitoring:** Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

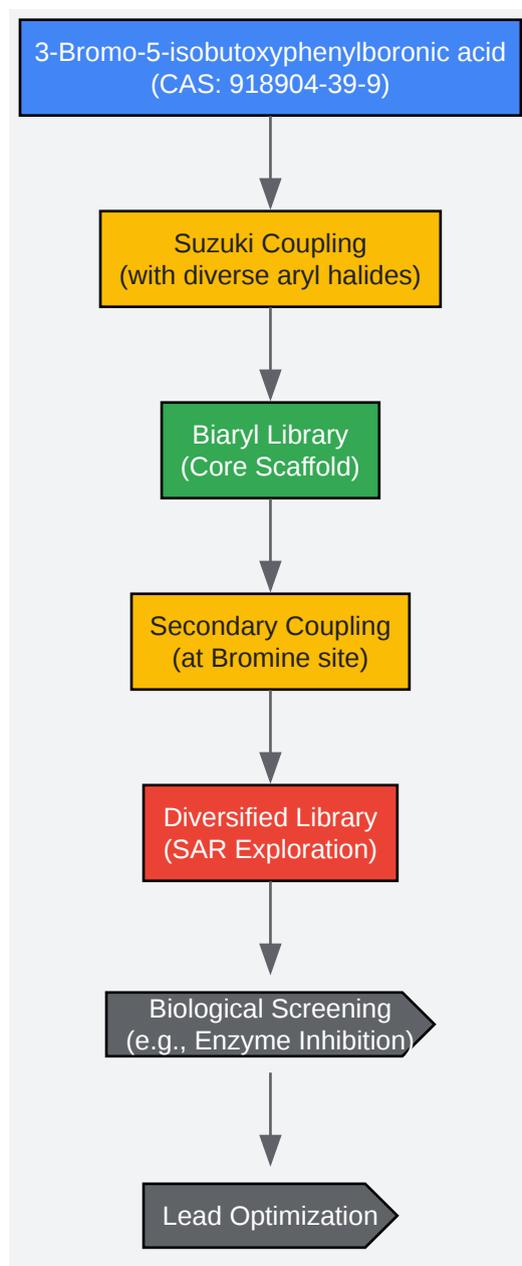
Causality and Experimental Choices:

- Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover.
- Degassed Solvent: Solvents can contain dissolved oxygen, which, as mentioned, deactivates the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for reproducible results.
- Choice of Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base (e.g.,  $K_2CO_3$ ,  $K_3PO_4$ ,  $Cs_2CO_3$ ) can significantly impact the reaction rate and yield, depending on the specific substrates.<sup>[9][11]</sup>
- Choice of Catalyst/Ligand: While  $Pd(PPh_3)_4$  is a common choice, other palladium sources and ligands can be used to optimize the reaction for challenging substrates. The ligand stabilizes the palladium center and influences its reactivity.

## Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly important in drug discovery.<sup>[12]</sup> They can act as bioisosteres for carboxylic acids and are key components in approved therapeutics like the proteasome inhibitor bortezomib.<sup>[6]</sup> The unique ability of the boronic acid group to form reversible covalent bonds with diols makes it a valuable pharmacophore for enzyme inhibitors.<sup>[6]</sup>

**3-Bromo-5-isobutoxyphenylboronic acid** serves as a precursor to novel drug candidates. The isobutoxy group can improve metabolic stability and tune the lipophilicity of a potential drug, while the bromine atom provides a vector for further diversification to explore the structure-activity relationship (SAR) of a compound series.



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Caption: Synthetic workflow for drug discovery using the title compound.

## Comparative Analysis with Related Boronic Acids

To better understand the utility of **3-Bromo-5-isobutoxyphenylboronic acid**, it is helpful to compare it with structurally similar reagents.

Compound Name	Substituents	Key Differences vs. Target Compound	Primary Applications
3-Bromo-5-isobutoxyphenylboronic acid	Br (C3), isobutoxy (C5)	Reference compound	Suzuki couplings, drug discovery
(3-Bromo-5-methoxyphenyl)boronic acid	Br (C3), methoxy (C5)	Methoxy group is less sterically bulky and less lipophilic than isobutoxy.	Organic synthesis, intermediates
(3-Bromo-5-isopropoxyphenyl)boronic acid	Br (C3), isopropoxy (C5)	Isopropoxy offers slightly different steric and electronic properties than isobutoxy.	Pharmaceutical intermediates, material science[5]
(3-Bromo-5-chlorophenyl)boronic acid	Br (C3), Cl (C5)	Chlorine's steric and electronic effects differ significantly from the isobutoxy group.	Agrochemicals

This comparison highlights how subtle changes in the alkoxy substituent can fine-tune the properties of the building block for different synthetic targets and applications.

## Conclusion

**3-Bromo-5-isobutoxyphenylboronic acid** is a highly functional and versatile building block for organic synthesis. Its defined structure allows for participation in robust and predictable Suzuki-Miyaura cross-coupling reactions, while also providing a secondary site for further molecular elaboration. For researchers in drug discovery, materials science, and agrochemicals, this reagent offers a reliable and strategic starting point for the synthesis of novel and complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively incorporate this valuable tool into their research and development pipelines.

## References

- BenchChem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Chemenu. cas 918904-39-9|| where to buy (3-Bromo-5-isobutoxyphenyl)boronic acid.
- ChemicalBook. **3-Bromo-5-isobutoxyphenylboronic acid** | 918904-39-9.
- ChemicalBook. **3-Bromo-5-isobutoxyphenylboronic acid** CAS#: 918904-39-9.
- Benchchem. **3-Bromo-5-isobutoxyphenylboronic acid** | 918904-39-9.
- MySkinRecipes. (3-Bromo-5-isopropoxyphenyl)boronic acid.
- Benchchem. 3-Bromo-5-isopropoxyphenylboronic acid|CAS 871125-81-4.
- ACS Publications. Practical and Efficient Suzuki–Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry.
- Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
- RSC Publishing. Suzuki–Miyaura coupling of arylboronic acids to gold(III).
- MySkinRecipes. (3-Bromo-5-isopropoxyphenyl)boronic acid.
- PubMed Central (PMC). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

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## Sources

1. cas 918904-39-9|| where to buy (3-Bromo-5-isobutoxyphenyl)boronic acid [english.chemenu.com]
2. 3-Bromo-5-isobutoxyphenylboronic acid | 918904-39-9 [chemicalbook.com]
3. 3-Bromo-5-isobutoxyphenylboronic acid | 918904-39-9 | Benchchem [benchchem.com]
4. 3-Bromo-5-isobutoxyphenylboronic acid CAS#: 918904-39-9 [m.chemicalbook.com]
5. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]
6. 3-Bromo-5-isopropoxyphenylboronic acid|CAS 871125-81-4 [benchchem.com]
7. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]

- 8. China (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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